molecular formula C12H17NO B1499500 (1-Amino-3-phenylcyclopentyl)methanol

(1-Amino-3-phenylcyclopentyl)methanol

Cat. No.: B1499500
M. Wt: 191.27 g/mol
InChI Key: FESYOMFDALIFNV-UHFFFAOYSA-N
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Description

(1-Amino-3-phenylcyclopentyl)methanol is a chiral amino alcohol compound of high interest in medicinal chemistry and organic synthesis. Its structure, featuring both a primary amine and a primary alcohol functional group attached to a phenyl-substituted cyclopentane ring, makes it a valuable scaffold and building block for constructing more complex molecules . Researchers utilize this compound in the development of potential pharmaceutical agents, where the cyclopentyl core can impart specific three-dimensional characteristics to a molecule, influencing its binding affinity and selectivity . The presence of the aromatic phenyl ring suggests its application in compounds designed to interact with biological targets, as seen in structurally similar molecules investigated for their biological activity . As a versatile intermediate, it can undergo reactions at both the amino and hydroxyl groups, enabling its incorporation into larger structures or its transformation into various derivatives . This product is strictly labeled For Research Use Only and is not meant for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use, as amino alcohols can pose handling risks .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1-amino-3-phenylcyclopentyl)methanol

InChI

InChI=1S/C12H17NO/c13-12(9-14)7-6-11(8-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2

InChI Key

FESYOMFDALIFNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)(CO)N

Origin of Product

United States

Preparation Methods

Cyclopentyl Ketone Derivative Formation and Hydrolysis

A common initial step is the preparation of cyclopentyl ketones or esters, which serve as precursors for further functionalization:

  • Ketonic ester ethyl 1-acetylcyclopentanecarboxylate can be refluxed with potash in alcohol to yield 1-cyclopentylethanone after hydrolysis and extraction steps. The reaction conditions include refluxing for 24 hours with excess potash, followed by distillation to isolate the ketone as a colorless oil (b.p. 153-155 °C at 760 mm Hg).

  • Acidic hydrolysis using mineral acids such as hydrochloric acid (HCl), sulfuric acid, or trifluoroacetic acid (TFA) is employed to convert esters to ketones or acids. Concentrated aqueous HCl (25-32%, preferably 32%) at temperatures ranging from 50 °C to reflux is typical.

  • Phosphorous oxychloride (POCl3) can be used in excess (8-12 equivalents) at 110-120 °C to facilitate chlorination or activation steps prior to further transformations.

Amination and Hydroxymethylation

  • Amination at the 1-position of the cyclopentyl ring is typically achieved through reductive amination or substitution reactions using suitable amine sources.

  • Hydroxymethylation (introduction of the -CH2OH group) can be performed via reduction of aldehyde or ketone intermediates or by nucleophilic substitution on activated intermediates.

  • Specific patent literature describes cyclopentylamine derivatives where the amino group is introduced on the cyclopentyl ring, often involving intermediates with protected functional groups followed by deprotection and purification steps.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield/Notes Reference
Hydrolysis of ketonic ester Potash in alcohol, reflux Reflux (~78) 24 h reflux + 3 h reflux Colorless oil, b.p. 153-155 °C at 760 mm Hg
Acid hydrolysis Concentrated HCl (32%), aqueous 50-80 3-5 h Preferred 60-80 °C; pH adjusted to 1
Chlorination/activation Phosphorous oxychloride (8-12 eq.) 110-120 3-5 h Concentration by distillation
Phenyl group introduction Phenylacetylene, aryl halide, Pd(PPh3)2Cl2 catalyst, cholin hydroxide 40 2 h Yield ~98%, purification by chromatography
Amination Cyclopentylamine derivatives, reductive amination Variable Variable Patent describes various methods

Detailed Research Findings and Notes

  • The hydrolysis of cyclopentyl esters to ketones is sensitive to acid concentration and temperature. Use of 32% aqueous HCl at 60-80 °C provides optimal conversion without decomposition.

  • The Sonogashira cross-coupling method allows for efficient phenyl substitution on aromatic or cyclopentyl intermediates, with palladium catalysts providing high selectivity and yield under mild conditions.

  • Amination strategies for cyclopentylamines involve careful control of reaction conditions to avoid over-alkylation or side reactions. Protective group chemistry may be employed to safeguard hydroxyl groups during amination.

  • Work-up procedures typically involve extraction with organic solvents (e.g., isopropyl acetate, diethyl ether), washing with brine or water, drying over anhydrous sodium sulfate, and purification via column chromatography or recrystallization.

Q & A

Basic: What are the recommended synthetic routes for (1-Amino-3-phenylcyclopentyl)methanol?

Methodological Answer:
The synthesis typically involves cyclopentane ring functionalization. Key steps include:

  • Hydrogenation : Catalytic hydrogenation of precursor ketones or imines using Pd/C under H₂ (e.g., reduction of a nitrile group to an amine) .
  • Substitution Reactions : Introducing hydroxyl or amino groups via nucleophilic substitution, often requiring anhydrous conditions and bases like Et₃N .
  • Biocatalytic Approaches : Emerging methods employ enzymes (e.g., alcohol dehydrogenases) for stereoselective synthesis, improving yield and reducing byproducts .
    For scalability, continuous flow reactors and advanced purification (e.g., column chromatography) are recommended .

Basic: How can researchers characterize the molecular structure of this compound?

Methodological Answer:
Characterization relies on:

  • Spectroscopy : NMR (¹H/¹³C) to confirm amine, hydroxyl, and phenyl group positions; FT-IR for functional group validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
  • Computational Validation : Quantum chemical calculations (e.g., DFT) to predict bond angles, electrostatic potentials, and compare with experimental data .

Advanced: How can contradictions in reaction yield data across synthesis methods be resolved?

Methodological Answer:
Contradictions often arise from:

  • Reaction Condition Variability : Differences in solvent polarity, temperature, or catalyst loading. Use Design of Experiments (DoE) to isolate critical factors .
  • Impurity Interference : Monitor byproducts via HPLC (C18 columns, methanol/water gradients) and adjust purification protocols .
  • Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and report deviations transparently .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability under varying pH or temperature .
  • Transition State Analysis : Identify energy barriers for reactions like oxidation or substitution using software like Gaussian or ORCA .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Functional Group Modification : Synthesize derivatives (e.g., replace hydroxyl with halides) and test bioactivity in assays (e.g., enzyme inhibition) .
  • Steric and Electronic Analysis : Use X-ray crystallography or docking simulations to map binding interactions with target proteins .
  • Data Clustering : Apply multivariate analysis to correlate substituent effects (e.g., Hammett constants) with activity trends .

Advanced: What green chemistry strategies improve the sustainability of synthesis?

Methodological Answer:

  • Biocatalysts : Optimize enzyme immobilization for reusability in aqueous or ionic liquid media .
  • Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Waste Minimization : Use in-line analytics (e.g., PAT tools) to reduce solvent consumption .

Advanced: How can researchers address challenges in chromatographic purity analysis?

Methodological Answer:

  • Method Development : Use experimental design (e.g., Box-Behnken) to optimize mobile phase pH and methanol content for HPLC separation .
  • Chiral Columns : Resolve enantiomers with cellulose-based columns and polar organic mode .
  • Validation : Perform spike-and-recovery tests to ensure accuracy in low-concentration samples .

Advanced: What protocols ensure stability during long-term storage?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via LC-MS .
  • Protective Formulations : Lyophilize with trehalose or store under argon in amber vials .
  • Degradation Pathway Mapping : Identify primary degradation products using forced degradation (e.g., UV light, peroxide exposure) .

Advanced: How are reaction mechanisms elucidated for amino-alcohol derivatives?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track amine group participation in substitution reactions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer rate-limiting steps .
  • In Situ Spectroscopy : Monitor intermediates via Raman or IR spectroscopy during reaction progression .

Future Directions: What are understudied research avenues for this compound?

Methodological Answer:

  • Biocatalytic Optimization : Engineer thermostable enzymes for high-temperature synthesis .
  • Ecotoxicity Profiling : Assess environmental impact using Daphnia magna or algae bioassays .
  • Hybrid Materials : Explore metal-organic frameworks (MOFs) for controlled drug delivery applications .

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